molecular formula C13H18O B13604166 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol

1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol

Cat. No.: B13604166
M. Wt: 190.28 g/mol
InChI Key: WNHYLKXPJHNBGY-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol is a tertiary alcohol featuring a 2,3-dihydroindene (indane) backbone substituted at the 5-position with a 2-methylpropan-2-ol group. The compound’s indane core contributes to aromatic stability, while the bulky tertiary alcohol group may influence solubility, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C13H18O/c1-13(2,14)9-10-6-7-11-4-3-5-12(11)8-10/h6-8,14H,3-5,9H2,1-2H3

InChI Key

WNHYLKXPJHNBGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=C(CCC2)C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the 2-methylpropan-2-ol group. One common method involves the use of Grignard reagents, where 2,3-dihydro-1H-indene is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The indane moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1H-inden-5-yl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The indane moiety can interact with hydrophobic regions of proteins or enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Functional Groups/Substituents Key Characteristics References
1-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropan-2-ol (Target Compound) C₁₃H₁₈O Tertiary alcohol High polarity due to hydroxyl group; potential for hydrogen bonding.
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone) C₂₁H₂₁NO Ketone, phenyl, pyrrolidine Novel cathinone derivative; unregistered in CAS/IUPAC; sold as NPS. High lipophilicity.
1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) C₁₇H₂₁NO Ketone, pyrrolidine, butanone chain Synthetic cathinone with extended alkyl chain; identified via HRMS/NMR.
1-(2,3-Dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one C₁₄H₁₈O Ketone, dimethylpropanone Structural isomer of target compound; ketone group enhances electrophilicity.
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (5F-PCN) C₁₂H₁₇N Primary amine Psychoactive amine derivative; marketed as "5F-PCN" with stimulant properties.
(1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine C₁₁H₁₅N Chiral primary amine Potential enantioselective activity; lower molecular weight than cathinone analogs.

Structural and Functional Differences

  • Backbone Modifications: The target compound’s indane moiety is conserved across analogs, but substituents vary significantly. Cathinone derivatives (e.g., indapyrophenidone, 5-PPDI) incorporate pyrrolidine and phenyl groups, enhancing lipophilicity and interaction with monoamine transporters . In contrast, the target’s tertiary alcohol group increases polarity, likely reducing blood-brain barrier permeability compared to cathinones. Ketone vs.
  • Pharmacological Implications: Cathinones like indapyrophenidone and 5-PPDI act as dopamine-norepinephrine reuptake inhibitors (DNRIs), akin to other synthetic stimulants. The absence of a pyrrolidine or phenyl group in the target compound suggests divergent biological activity, possibly leaning toward non-stimulant applications . Amine derivatives (e.g., 5F-PCN) may exhibit serotonergic or adrenergic activity due to their primary amine groups, contrasting with the target’s alcohol functionality .

Analytical Characterization

  • Spectroscopic Techniques: Cathinones require advanced methods for identification. Indapyrophenidone and 5-PPDI were characterized using GC-MS, HRMS, NMR, and X-ray crystallography . The target compound’s tertiary alcohol could be identified via O-H stretching in FTIR (~3200–3600 cm⁻¹) and hydroxyl proton signals in ¹H NMR (~1–5 ppm). X-ray crystallography (utilizing SHELX software ) confirmed the planar indane ring and spatial arrangement of substituents in cathinones, a method applicable to the target compound for absolute configuration determination .
  • Challenges in Identification :

    • Many analogs, including indapyrophenidone and 5-PPDI, are absent from CAS/IUPAC databases, complicating forensic identification. HRMS and fragmentation patterns are critical for differentiation .

Regulatory and Forensic Relevance

  • Novel Psychoactive Substances (NPS): Cathinone derivatives are frequently marketed as "legal highs," necessitating rapid legislative response.
  • Synthesis Pathways: Cathinones are often synthesized via α-alkylation of ketones with brominated precursors. The target compound could be synthesized through Grignard addition to indane-derived ketones, followed by oxidation or reduction .

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